Sigma-1 Receptor Occupancy Explains Potent In Vivo Efficacy Despite Moderate H3R Affinity
S 38093 exhibits the lowest H3R affinity among six clinically evaluated H3R antagonists, including pitolisant, ABT-239, and GSK189254, with pKB values of 5.7-6.2 [1]. Despite this, it demonstrates potent procognitive and antihyperalgesic effects in vivo. This paradox is resolved by preferential sigma-1 receptor occupancy: at behaviorally active doses for cognition and pain, S 38093 occupies the sigma-1 receptor (with ~30-fold selectivity over H3R ), only engaging H3R at higher doses that promote wakefulness [1]. In contrast, comparator H3R antagonists like pitolisant and ABT-239 also bind sigma-1, but S 38093's distinctive occupancy profile differentiates it mechanistically [1].
| Evidence Dimension | Sigma-1 receptor occupancy vs. H3R occupancy |
|---|---|
| Target Compound Data | Preferential sigma-1 receptor occupancy at procognitive/antihyperalgesic doses (0.3-3 mg/kg); H3R engagement only at higher doses (>3 mg/kg) |
| Comparator Or Baseline | Pitolisant, ABT-239, PF-3654746: Appreciable sigma-1 affinity but distinct occupancy profiles; GSK189254, JNJ-5207852: Primarily H3R engagement |
| Quantified Difference | S 38093 shows ~30-fold selectivity for sigma-1 over H3R ; pKB for H3R is 5.7-6.2 vs. pitolisant's higher affinity (pKi ~8-9) |
| Conditions | In vivo receptor occupancy assays in mice; recombinant cell lines for affinity measurements |
Why This Matters
For procurement decisions, S 38093's unique sigma-1/H3R dual pharmacology is critical for studies on cognition and pain, as generic H3R antagonists may not replicate this polypharmacology.
- [1] Riddy DM, et al. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists. Neuropharmacology. 2019 Jan;144:244-255. View Source
